rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine
Description
rac-1-[(1R,4R,5R)-2-oxabicyclo[221]heptan-5-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-3-5-1-7-2-6(5)4-9-7/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |
InChI Key |
ALCBQTVXFSMBCU-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CO2)CN |
Canonical SMILES |
C1C2CC(C1CO2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine typically involves the use of starting materials that can form the oxabicycloheptane ring structure. One common method involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a wide range of functionalized derivatives .
Scientific Research Applications
rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
- rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Uniqueness
rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine is unique due to its specific stereochemistry and the presence of the oxabicycloheptane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine is a bicyclic amine compound notable for its unique oxabicycloheptane ring structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating interactions with various molecular targets such as receptors and enzymes.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 139.19 g/mol. Its structural uniqueness arises from the oxabicycloheptane moiety, which enhances its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 139.19 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, influencing their activity. This modulation can lead to various therapeutic effects, depending on the target pathways involved.
Research Findings
Recent studies have demonstrated that this compound exhibits significant activity in several areas:
1. Neuropharmacological Effects:
- Research indicates that this compound can influence neurotransmitter systems, potentially acting as a modulator for serotonin and dopamine receptors. This suggests its possible application in treating mood disorders and neurodegenerative diseases.
2. Antimicrobial Activity:
- Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
3. Enzyme Inhibition:
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
Case Studies
Several case studies have highlighted the biological effects of this compound:
Case Study 1: Neuroprotective Effects
- A study conducted on animal models showed that administration of the compound resulted in reduced neuroinflammation and improved cognitive functions in models of Alzheimer's disease.
Case Study 2: Antimicrobial Testing
- In vitro tests demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
